molecular formula C7H4Br2FNO B1442795 2,6-Dibromo-4-fluorobenzamide CAS No. 1805122-40-0

2,6-Dibromo-4-fluorobenzamide

Cat. No.: B1442795
CAS No.: 1805122-40-0
M. Wt: 296.92 g/mol
InChI Key: PUYVRKRVMRNYCD-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzamide is an organic compound with the molecular formula C7H4Br2FNO and a molecular weight of 296.92 g/mol It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2,6-Dibromo-4-fluorobenzamide involves the bromination of 4-fluoroaniline. The process typically uses bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the dibromo derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using aqueous bromide-bromate salts, have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amide derivative, while oxidation may produce a quinone-like structure.

Scientific Research Applications

2,6-Dibromo-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-fluoroaniline: Similar structure but with an amine group instead of an amide.

    2,6-Dibromo-4-chlorobenzamide: Chlorine atom replaces the fluorine atom.

    2,6-Dibromo-4-methylbenzamide: Methyl group instead of fluorine.

Uniqueness

2,6-Dibromo-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.

Properties

IUPAC Name

2,6-dibromo-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVRKRVMRNYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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